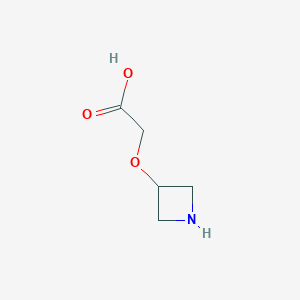
n1-(3-Chlorophenyl)benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “1,2-Benzenediamine, N1-(3-chlorophenyl)-” is C12H11ClN2 . Its molecular weight is 218.69 . The InChI code is 1S/C12H11ClN2/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8,15H,14H2 .Physical and Chemical Properties Analysis
“1,2-Benzenediamine, N1-(3-chlorophenyl)-” is a powder . It has a melting point of 87-88 degrees Celsius . The compound is stored at a temperature of -10 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Reduction of Benzothiadiazoles
A practical method for reducing 2,1,3-benzothiadiazoles to 1,2-benzenediamines using magnesium and methanol has been developed. This method tolerates sensitive functional groups like bromo, chloro, cyano, and ester (Prashad, Liu, & Repič, 2001).
Host Molecule Synthesis
Synthesis of new host molecules that form channel inclusion compounds, where 1,3-Benzenediamine derivatives crystallize in specific crystal systems, creating channels in the crystal lattice. These can accommodate guest molecules such as methanol, ethanol, and ethyl acetate (Fridman Moshe Kapon et al., 2006).
Synthesis of Quinoxaline Derivatives
Synthesis of 1-Aryl-3-(3'-chlorophenyl)-2-propen-1-ones and their conversion to quinoxaline derivatives. These compounds were evaluated for anticancer, antitubercular, and antimicrobial activities (Popat, Nimavat, Thaker, & Joshi, 2004).
Cerebral Perfusion Tracer
Preclinical studies of a cerebral blood flow tracer derived from 1,2-benzenediamine demonstrate its potential as a new clinical tracer for cerebral perfusion (Taylor et al., 1992).
Phenylenediamines in Manufacturing
Phenylenediamines, including 1,2-benzenediamines, are used in large volumes for the manufacture of polyurethanes and polyamides, and have applications in the photographic and dye industries (Layer, 2000).
Aluminum Complexes Incorporating Schiff Base Ligands
The study of aluminum complexes with Schiff base ligands derived from 1,2-benzenediamine shows their potential for applications in catalysis (Saucedo Azpeitia et al., 2011).
Iron(II/III) Complexes with o-Diiminobenzosemiquinonate Ligands
The use of N-phenyl-1,2-benzenediamine in the synthesis of iron complexes for potential applications in material science and catalysis (Chłopek et al., 2005).
Biological Response Modifiers in Breast Cancer Therapy
The synthesis and evaluation of compounds based on 1,2-benzenediamine derivatives as biological response modifiers for breast cancer treatment (Schertl et al., 2001).
Photochromic Diarylethenes
Study of photochromic diarylethenes bearing chlorine atoms, with 1,2-benzenediamine derivatives showing optoelectronic properties suitable for applications in photonic devices (Fan, Pu, Liu, & Yang, 2008).
Synthesis of Chiral Bisferrocenyldiamines
Preparation of chiral C(2)-symmetrical bisferrocenyl diamines from 1,2-benzenediamine, which show potential in asymmetric catalysis (Song et al., 1999).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . The signal word is “Warning” and it is classified under the GHS07 pictogram .
Propriétés
IUPAC Name |
2-N-(3-chlorophenyl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJMRFWIASFQGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857439-68-0 |
Source


|
| Record name | N1-(3-chlorophenyl)benzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2466894.png)
![1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2466896.png)

![Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate](/img/structure/B2466898.png)
![N-(4-butylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2466899.png)
![N-benzyl-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2466902.png)


![1,3,6,7-tetramethyl-8-[2-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2466906.png)


![2-(2-methylphenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2466911.png)
![ethyl 1-(4-methylphenyl)-6-oxo-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2466912.png)
